o-Deshydroxyethyl bosentan

Beschreibung

Eigenschaften

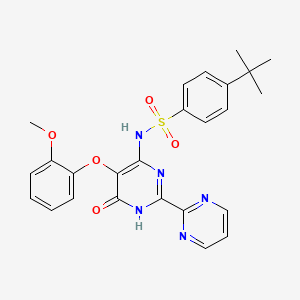

IUPAC Name |

4-tert-butyl-N-[5-(2-methoxyphenoxy)-6-oxo-2-pyrimidin-2-yl-1H-pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O5S/c1-25(2,3)16-10-12-17(13-11-16)36(32,33)30-21-20(35-19-9-6-5-8-18(19)34-4)24(31)29-23(28-21)22-26-14-7-15-27-22/h5-15H,1-4H3,(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEANFGHAAWSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=O)NC(=N2)C3=NC=CC=N3)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174227-14-6 | |

| Record name | o-Deshydroxyethyl bosentan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174227146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[6-hydroxy-5-(2- methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]-4-tert-butyl benzene sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DESHYDROXYETHYL BOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7A5GJ8V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of o-Deshydroxyethyl Bosentan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive, plausible synthetic pathway for o-Deshydroxyethyl bosentan (B193191), a close structural analog of the dual endothelin receptor antagonist, Bosentan. While direct literature on the synthesis of o-Deshydroxyethyl bosentan is scarce, its preparation can be logically inferred from the well-established synthetic routes of Bosentan. This document provides a detailed, step-by-step methodology, including reaction schemes, experimental protocols, and quantitative data presented in a clear, tabular format. The logical flow and reaction mechanisms are further elucidated through Graphviz diagrams, offering a robust resource for researchers in medicinal chemistry and drug development.

Introduction

This compound, chemically known as 4-tert-butyl-N-[6-ethoxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide, is a derivative of Bosentan, distinguished by the substitution of the terminal hydroxyl group on the ethylene (B1197577) glycol ether side chain with a hydrogen atom, resulting in an ethoxy group. Understanding the synthesis of this analog is crucial for structure-activity relationship (SAR) studies, impurity profiling in Bosentan manufacturing, and as a potential intermediate or metabolite in pharmacological research. This guide proposes a convergent synthetic strategy, culminating in the final coupling of a key chlorinated bipyrimidine intermediate with ethanol (B145695).

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process involving the preparation of two key intermediates, followed by their coupling and subsequent reaction to yield the final product.

The overall synthetic scheme is as follows:

-

Synthesis of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (B193185) (Intermediate 1)

-

Synthesis of 4-tert-butylbenzenesulfonamide (B193189) (Intermediate 2)

-

Coupling of Intermediates 1 and 2 to form 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide (Intermediate 3)

-

Final synthesis of this compound by ethoxylation of Intermediate 3

Logical Flow of the Synthesis

Caption: Proposed multi-step synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of Bosentan and its intermediates, adapted for the preparation of this compound.

Synthesis of Intermediate 1: 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

This intermediate is a critical building block. Its synthesis involves the condensation of diethyl malonate with 2-cyanopyrimidine to form a diol, which is subsequently chlorinated.

Experimental Workflow:

Caption: Workflow for the synthesis of Intermediate 1.

Protocol:

-

Formation of 5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diol: A solution of diethyl 2-(2-methoxyphenoxy)malonate and 2-cyanopyrimidine is reacted in the presence of a strong base such as sodium ethoxide in ethanol. The reaction mixture is heated at reflux for several hours. After cooling, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the diol. The solid is collected by filtration, washed with water, and dried.

-

Chlorination: The dried diol is suspended in phosphorus oxychloride (POCl₃) and heated at reflux. The reaction progress is monitored by TLC or HPLC. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring onto crushed ice. The resulting precipitate, 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol or acetonitrile.

Synthesis of Intermediate 2: 4-tert-butylbenzenesulfonamide

This intermediate provides the sulfonamide moiety of the final molecule.

Protocol:

-

Chlorosulfonation of tert-Butylbenzene: tert-Butylbenzene is added dropwise to an excess of chlorosulfonic acid at a low temperature (0-5 °C). The reaction is stirred until completion and then quenched by pouring it onto ice. The resulting 4-tert-butylbenzenesulfonyl chloride is extracted with a water-immiscible organic solvent (e.g., dichloromethane).

-

Amination: The organic extract containing 4-tert-butylbenzenesulfonyl chloride is then added to a cooled, concentrated aqueous solution of ammonia. The mixture is stirred vigorously. The resulting 4-tert-butylbenzenesulfonamide precipitates and is collected by filtration, washed with water, and dried.

Synthesis of Intermediate 3: 4-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide

This step involves the coupling of the two previously synthesized intermediates.

Protocol:

-

A mixture of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (Intermediate 1) and 4-tert-butylbenzenesulfonamide (Intermediate 2) is dissolved in a high-boiling polar aprotic solvent such as DMSO or DMF.

-

A base, typically potassium carbonate, is added to the mixture.

-

The reaction is heated to around 100-120 °C and monitored by HPLC.

-

After completion, the reaction mixture is cooled and poured into water to precipitate the product.

-

The solid is filtered, washed with water, and then purified, for instance, by washing with a hot solvent like ethanol to remove impurities.

Final Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction where the remaining chlorine atom on the bipyrimidine ring is displaced by an ethoxy group.

Protocol:

-

The chlorinated intermediate (Intermediate 3) is suspended in ethanol.

-

A strong base, such as sodium ethoxide or sodium hydroxide, is added to the suspension to generate the ethoxide nucleophile.

-

The mixture is heated to reflux and the reaction is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

Quantitative Data Summary

The following table summarizes typical yields and purity data for each step, based on analogous reactions in Bosentan synthesis.

| Step | Product | Starting Materials | Typical Yield (%) | Typical Purity (%) (by HPLC) |

| 3.1 | Intermediate 1 | Diethyl 2-(2-methoxyphenoxy)malonate, 2-Cyanopyrimidine | 75-85 | >98 |

| 3.2 | Intermediate 2 | tert-Butylbenzene | 80-90 | >99 |

| 3.3 | Intermediate 3 | Intermediate 1, Intermediate 2 | 85-95 | >98 |

| 3.4 | This compound | Intermediate 3, Ethanol | 80-90 | >99 |

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By leveraging established synthetic methodologies for Bosentan, this document offers researchers and drug development professionals a comprehensive framework for the preparation and purification of this important analog. The provided experimental protocols, quantitative data, and visual diagrams serve as a valuable resource for the practical execution and understanding of this synthesis. Careful optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the final compound.

O-Deshydroxyethyl Bosentan: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Deshydroxyethyl bosentan (B193191), an active metabolite of the dual endothelin receptor antagonist bosentan, plays a significant role in the overall pharmacological profile of its parent drug. This technical guide provides a comprehensive overview of its chemical identifiers, metabolic pathway, and available pharmacological data. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound. o-Deshydroxyethyl bosentan is also known by its research code Ro 48-5033[1][2][3].

Chemical Identifiers and Properties

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value | Reference(s) |

| CAS Number | 174227-14-6 | [1][4][5][6] |

| Molecular Formula | C25H25N5O5S | [1][4][5][6] |

| Molecular Weight | 507.56 g/mol | [1][4][5][6] |

| IUPAC Name | 4-tert-butyl-N-[6-hydroxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | [1][4][5][6] |

| Synonyms | Ro 48-5033, Bosentan USP Related Compound B | [1][2][3] |

| InChI Key | REEANFGHAAWSIZ-UHFFFAOYSA-N | [1][4][5][6] |

Metabolism of Bosentan to this compound

Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4[1][2][7][8]. This process leads to the formation of three main metabolites, with this compound (Ro 48-5033) being the major active metabolite[1][2][3]. The other two metabolites are Ro 47-8634 and Ro 64-1056[1][3][9]. The metabolic pathway is initiated by the hydroxylation of the t-butyl group of bosentan[5][10].

The metabolic conversion of bosentan to its primary metabolites can be visualized in the following diagram:

Caption: Metabolic pathway of Bosentan to its metabolites.

Pharmacological Activity

This compound is a pharmacologically active metabolite that contributes to the overall therapeutic effect of bosentan[1][2][11]. It acts as a dual endothelin receptor antagonist, similar to its parent compound[12].

Quantitative Pharmacological Data

| Parameter | Value | Reference(s) |

| Contribution to Bosentan's Activity | 10-20% | [7][11][13] |

| Relative Potency to Bosentan | Approximately 2-fold less potent | [1] |

| Plasma Protein Binding | Less tightly bound than bosentan (3 times higher free fraction) | [1] |

Signaling Pathway of Bosentan and its Active Metabolite

Bosentan and its active metabolite, this compound, exert their pharmacological effects by competitively antagonizing endothelin-1 (B181129) (ET-1) at both the ETA and ETB receptors[7]. ET-1 is a potent vasoconstrictor, and by blocking its receptors, bosentan and its metabolite lead to vasodilation.

The signaling cascade initiated by ET-1 and its antagonism by bosentan is depicted below:

Caption: Mechanism of action of Bosentan and its active metabolite.

Experimental Protocols

Analytical Method for Quantification in Plasma

A common method for the determination of bosentan and its metabolites, including this compound, in plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)[3][4][9].

A representative, generalized workflow for this method is as follows:

Caption: General workflow for LC-MS/MS analysis.

Key Parameters for LC-MS/MS Analysis (Illustrative Examples):

| Parameter | Typical Value/Condition |

| Chromatographic Column | C18 reverse-phase column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with a modifier (e.g., formic acid) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range (e.g., 1-5 ng/mL)[4][14] |

Conclusion

This compound is a critical component in the overall pharmacology of bosentan. As the major active metabolite, its contribution to the dual endothelin receptor antagonism is significant. This guide provides a foundational understanding of its chemical properties, metabolic generation, and analytical determination. Further research into the specific pharmacological and toxicological profile of isolated this compound could provide deeper insights into the therapeutic actions and potential side effects of bosentan therapy.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. researchgate.net [researchgate.net]

- 5. technologynetworks.com [technologynetworks.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. lgmpharma.com [lgmpharma.com]

- 14. karger.com [karger.com]

An In-Depth Technical Guide on the Formation of o-Deshydroxyethyl Bosentan from Bosentan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic formation of o-deshydroxyethyl bosentan (B193191), also known as Ro 47-8634, from the dual endothelin receptor antagonist, bosentan. The primary mechanism of formation is O-demethylation, a phase I metabolic reaction predominantly catalyzed by the cytochrome P450 isoenzyme CYP3A4. This document details the enzymatic kinetics of this biotransformation, provides established experimental protocols for its in vitro investigation, and includes a visual representation of the metabolic pathway.

Introduction

Bosentan is a competitive antagonist of endothelin-1 (B181129) at both the ETA and ETB receptors, indicated for the treatment of pulmonary arterial hypertension. Its metabolism is extensive and primarily occurs in the liver, leading to the formation of three main metabolites. One of these is o-deshydroxyethyl bosentan (Ro 47-8634), the product of O-demethylation of the phenolic methyl ester of the parent drug. Understanding the mechanism of its formation is crucial for predicting drug-drug interactions, assessing metabolic stability, and comprehending the overall pharmacokinetic profile of bosentan.

Mechanism of Formation

The transformation of bosentan to this compound (Ro 47-8634) is a metabolic process of O-demethylation. This reaction is principally mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved

In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP3A4 as the primary enzyme responsible for the O-demethylation of bosentan to form Ro 47-8634.[1] While other CYP isoforms may have a minor role, the contribution of CYP3A4 is the most significant. In contrast, the hydroxylation of bosentan to form its major active metabolite, Ro 48-5033, is mediated by both CYP2C9 and CYP3A4.[1][2][3][4][5]

Metabolic Pathway

The metabolic conversion involves the removal of a methyl group from the methoxy-phenoxy moiety of the bosentan molecule, resulting in a hydroxyl group. This biotransformation can be visualized as a single-step enzymatic reaction.

Quantitative Data

The kinetics of the formation of this compound (Ro 47-8634) have been characterized in in vitro systems. The following table summarizes the available quantitative data for the Michaelis-Menten kinetics of this reaction in human liver microsomes.

| Parameter | Value | Enzyme System |

| Km | 73 µM | Human Liver Microsomes |

| Vmax | 0.82 ± 0.06 nmol/min/nmol P450 | Pooled Human Liver Microsomes |

Note: The Vmax value is for the O-demethylation of dextromethorphan, a probe substrate for CYP2D6, and is provided as a representative value for a P450-mediated demethylation reaction in human liver microsomes. A specific Vmax for bosentan O-demethylation to Ro 47-8634 was not explicitly found in the provided search results.[6]

Experimental Protocols

The following protocols provide a framework for the in vitro investigation of this compound formation.

In Vitro Metabolism of Bosentan using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters (Km and Vmax) of bosentan O-demethylation.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Bosentan

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the reaction)

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of bosentan in a suitable solvent (e.g., DMSO).

-

In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (final concentration typically 0.1-0.5 mg/mL), and varying concentrations of bosentan (e.g., 0.5 to 100 µM).

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

-

Initiation of the Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C with gentle agitation for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation for Analysis:

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of the formed metabolite.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate bosentan and its metabolites.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Bosentan: Monitor a specific precursor-to-product ion transition.

-

This compound (Ro 47-8634): Monitor a specific precursor-to-product ion transition.

-

Internal Standard: Monitor a specific precursor-to-product ion transition.

-

-

Optimize other MS parameters such as collision energy and declustering potential for each analyte.

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of this compound.

-

Quantify the amount of metabolite formed in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

-

Calculate the reaction velocity (V) at each substrate concentration.

-

Determine the Km and Vmax values by fitting the velocity versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.

Logical Workflow for In Vitro Metabolism Study

The following diagram illustrates the logical workflow for conducting an in vitro study on the formation of this compound.

Conclusion

The formation of this compound (Ro 47-8634) from bosentan is a key metabolic pathway driven primarily by CYP3A4-mediated O-demethylation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate this biotransformation. A thorough understanding of this metabolic route is essential for a complete characterization of the pharmacokinetic and drug interaction profile of bosentan.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. wordpress.p677405.webspaceconfig.de [wordpress.p677405.webspaceconfig.de]

- 4. Clinical drug-drug interactions of bosentan, a potent endothelial receptor antagonist, with various drugs: Physiological role of enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the mutual pharmacokinetic interactions between bosentan, a dual endothelin receptor antagonist, and simvastatin [pubmed.ncbi.nlm.nih.gov]

- 6. open.library.ubc.ca [open.library.ubc.ca]

The Role of o-Deshydroxyethyl Bosentan in the Metabolic Cascade of Bosentan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosentan (B193191), a dual endothelin receptor antagonist, is a cornerstone in the management of pulmonary arterial hypertension (PAH). Its clinical efficacy is intrinsically linked to its complex metabolic profile, predominantly orchestrated by the hepatic cytochrome P450 (CYP) system. While the primary active metabolite, Ro 48-5033 (hydroxy bosentan), has been well-characterized, the significance of other metabolic products is an area of ongoing investigation. This technical guide provides an in-depth examination of o-deshydroxyethyl bosentan, also known as Ro 47-8634, a key intermediate in the metabolic cascade of bosentan. We will delve into its formation, subsequent metabolic fate, and its potential contributions to the pharmacological and toxicological profile of bosentan, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Introduction to Bosentan Metabolism

Bosentan undergoes extensive hepatic metabolism primarily mediated by CYP2C9 and CYP3A4 isoenzymes[1][2]. This biotransformation results in the formation of three principal metabolites: Ro 48-5033, Ro 47-8634, and Ro 64-1056[3][4]. Ro 48-5033, the product of hydroxylation of the parent compound, is the only metabolite known to possess significant pharmacological activity, contributing approximately 10-20% to the overall effect of bosentan[5]. In contrast, this compound (Ro 47-8634) and Ro 64-1056 are generally considered minor metabolites in terms of their plasma concentrations[3].

Formation and Chemical Identity of this compound (Ro 47-8634)

This compound is synonymous with the metabolite Ro 47-8634[6][7][8]. Its formation occurs through the O-demethylation of the phenolic methyl ester of bosentan[3][9]. This metabolic reaction is catalyzed predominantly by the CYP3A4 enzyme[10][11].

Chemical Structure:

-

Systematic Name: 4-tert-butyl-N-[6-hydroxy-5-(2-methoxyphenoxy)-2,2'-bipyrimidin-4-yl]benzenesulfonamide[12][13]

Metabolic Fate of this compound

This compound (Ro 47-8634) is not an end-product of metabolism but rather serves as an intermediate for further biotransformation. It can be metabolized via two known pathways:

-

Hydroxylation: Ro 47-8634 can undergo hydroxylation to form the metabolite Ro 64-1056. This reaction is mediated by both CYP3A4 and CYP2C9 enzymes[10][15].

-

Formation of M4: A novel metabolic pathway has been identified where Ro 47-8634 is converted to a metabolite designated as M4[16][17]. The precise structure and the enzymatic pathway for the formation of M4 are still under investigation.

The metabolic cascade originating from bosentan is visualized in the following diagram:

References

- 1. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical drug-drug interactions of bosentan, a potent endothelial receptor antagonist, with various drugs: Physiological role of enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, excretion, and metabolism of the endothelin receptor antagonist bosentan in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Desmethyl Bosentan | C26H27N5O6S | CID 6426756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Multiple-dose pharmacokinetics, safety, and tolerability of bosentan, an endothelin receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Investigation of Biotransformation Pathways in a Chimeric Mouse with a Humanized Liver [mdpi.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. This compound | LGC Standards [lgcstandards.com]

- 14. GSRS [precision.fda.gov]

- 15. Association of CYP2C9*2 with Bosentan-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of the Metabolic Pathway of Bosentan and of the Cytotoxicity of Bosentan Metabolites Based on a Quantitative Modeling of Metabolism and Transport in Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In Vitro Biological Activity of o-Deshydroxyethyl Bosentan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Deshydroxyethyl bosentan (B193191), also known as Ro 48-5033, is the principal and pharmacologically active metabolite of bosentan, a dual endothelin receptor antagonist. Bosentan is a cornerstone therapy for pulmonary arterial hypertension (PAH), and its clinical efficacy is attributed not only to the parent drug but also to the contribution of its active metabolites. This technical guide provides an in-depth overview of the in vitro biological activity of o-deshydroxyethyl bosentan, focusing on its interaction with endothelin receptors and the downstream cellular consequences. The information presented herein is intended to support further research and drug development efforts in the field of endothelin-mediated diseases.

Endothelin Receptor Binding Affinity

This compound, like its parent compound, is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors. While specific experimentally determined binding affinity values (Ki) for this compound are not widely published, its potency relative to bosentan has been established. Clinical pharmacology reviews by the U.S. Food and Drug Administration (FDA) indicate that the in vitro activity of this compound is approximately two-fold less potent than that of bosentan.[1]

Based on the known Ki values for bosentan, we can estimate the binding affinities for this compound.

| Compound | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) |

| Bosentan | 4.7 | 95 |

| This compound (Ro 48-5033) | ~9.4 (estimated) | ~190 (estimated) |

Note: The Ki values for this compound are estimated based on the reported 2-fold lower potency compared to bosentan.

Despite its lower affinity, this compound is a significant contributor to the overall pharmacological effect of bosentan, accounting for up to 20% of the parent drug's activity in vivo.[1] This is partly attributed to its pharmacokinetic profile, including a potentially higher free fraction in plasma.

Functional Antagonism

The antagonistic activity of this compound is demonstrated by its ability to inhibit the functional responses mediated by endothelin-1 (B181129) (ET-1) binding to its receptors. These functional assays typically involve measuring the contraction of isolated blood vessels or cellular responses such as intracellular calcium mobilization.

| Assay Type | Endpoint | Expected Outcome with this compound |

| Isolated Blood Vessel Contraction | Inhibition of ET-1 induced vasoconstriction | Concentration-dependent inhibition of contraction |

| Intracellular Calcium Mobilization | Blockade of ET-1 induced calcium influx | Reduction in intracellular calcium concentration |

Signaling Pathways

Bosentan and its active metabolite, this compound, exert their effects by blocking the downstream signaling cascades initiated by the binding of endothelin-1 to its G protein-coupled receptors (GPCRs), ETA and ETB.

Upon activation by ET-1, both ETA and ETB receptors on vascular smooth muscle cells couple to the Gq/11 family of G proteins. This activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The culmination of these signaling events results in smooth muscle contraction and proliferation. By competitively blocking the binding of ET-1 to its receptors, this compound effectively inhibits these downstream pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of endothelin receptor antagonists. Below are representative protocols for key experiments.

Endothelin Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for ETA and ETB receptors.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors.

-

Cell culture medium and supplements.

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

-

[125I]-ET-1 (radioligand).

-

This compound.

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Harvest cultured CHO cells and wash with ice-cold PBS.

-

Resuspend cells in homogenization buffer and homogenize using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend in a suitable buffer for storage at -80°C.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, [125I]-ET-1 at a concentration near its Kd, and varying concentrations of this compound.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled ET-1).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor.

-

Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Isolated Blood Vessel Contraction

This protocol describes a method to assess the functional antagonistic activity of this compound by measuring its ability to inhibit ET-1-induced contraction in isolated arterial rings.

Materials:

-

Isolated segments of a suitable artery (e.g., rat aorta, porcine coronary artery).

-

Krebs-Henseleit solution (physiological salt solution).

-

Endothelin-1.

-

This compound.

-

Organ bath system with force transducers.

Procedure:

-

Tissue Preparation:

-

Excise the artery and place it in ice-cold Krebs-Henseleit solution.

-

Carefully dissect the artery into rings of appropriate length.

-

Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate under a resting tension for a specified period.

-

Assess the viability of the tissues by inducing a contraction with a known vasoconstrictor (e.g., potassium chloride).

-

-

Antagonist Incubation:

-

Incubate the arterial rings with either vehicle or varying concentrations of this compound for a predetermined time.

-

-

ET-1 Concentration-Response Curve:

-

Construct a cumulative concentration-response curve to ET-1 by adding increasing concentrations of the agonist to the organ baths.

-

Record the isometric tension developed by the arterial rings.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response against the logarithm of the ET-1 concentration.

-

Determine the EC50 values for ET-1 in the absence and presence of different concentrations of this compound.

-

A rightward shift in the concentration-response curve in the presence of this compound indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot.

-

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of its parent drug, bosentan. As a dual antagonist of ETA and ETB receptors, it effectively inhibits the vasoconstrictive and proliferative signaling pathways mediated by endothelin-1. While its in vitro potency is approximately half that of bosentan, its distinct pharmacokinetic properties underscore its importance in the overall clinical profile of bosentan. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel endothelin receptor antagonists.

References

Discovery and Initial Characterization of o-Deshydroxyethyl Bosentan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of o-deshydroxyethyl bosentan (B193191), the primary active metabolite of the dual endothelin receptor antagonist, bosentan. Designated as Ro 48-5033, this metabolite plays a significant role in the overall pharmacological effect of its parent compound. This document provides a comprehensive overview of its identification, in vitro activity, and the experimental methodologies employed in its initial characterization. Quantitative data are presented in structured tables, and key processes are visualized through logical diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

Bosentan is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors, developed for the treatment of pulmonary arterial hypertension (PAH).[1] Following oral administration, bosentan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][2] This metabolic process yields three main metabolites, with o-deshydroxyethyl bosentan (Ro 48-5033) being the only one to exhibit significant pharmacological activity.[1][3][4] Initial characterization has revealed that Ro 48-5033 contributes approximately 10% to 20% of the total in vivo activity of bosentan.[1][3] This document serves as a technical guide to the discovery and foundational characterization of this important metabolite.

Discovery and Identification

The discovery of this compound was a direct result of comprehensive in vivo and in vitro metabolism studies of bosentan. Early investigations into the absorption, distribution, metabolism, and excretion (ADME) of radiolabeled bosentan in healthy male subjects identified Ro 48-5033 as the major metabolite present in plasma, urine, and feces.[3] Its structure was elucidated as the product of hydroxylation at the t-butyl group of the parent bosentan molecule.[3]

Metabolic Pathway

The formation of this compound is a primary step in the metabolic cascade of bosentan. The hydroxylation of the t-butyl moiety is catalyzed by both CYP2C9 and CYP3A4 enzymes in the liver.[2][5]

Pharmacological Characterization

The initial pharmacological characterization of this compound focused on its interaction with the endothelin receptors, the same targets as its parent compound.

Endothelin Receptor Binding Affinity

In vitro studies have shown that this compound (Ro 48-5033) is a competitive antagonist at both ETA and ETB receptors, with approximately half the binding affinity of bosentan.[2] The binding affinity of bosentan was determined in the seminal study by Clozel et al. (1994), which established its potent, dual antagonist profile.[6] Based on these findings, the estimated binding affinities for this compound are presented in Table 1.

Table 1: Endothelin Receptor Binding Affinities of Bosentan and this compound

| Compound | Receptor | Ki (nM) |

| Bosentan | ETA | 4.7[6] |

| ETB | 95[6] | |

| This compound (Ro 48-5033) | ETA | ~9.4 (estimated) |

| ETB | ~190 (estimated) |

Note: The Ki values for this compound are estimated based on the finding that it has half the binding affinity of bosentan.[2]

Plasma Protein Binding

While possessing a lower receptor binding affinity, this compound exhibits lower binding to plasma proteins compared to bosentan. This results in a free fraction that is three times higher than that of the parent drug, which contributes significantly to its overall in vivo activity.[6]

Table 2: Plasma Protein Binding of Bosentan and this compound

| Compound | Plasma Protein Binding | Free Fraction |

| Bosentan | >98%[1] | <2% |

| This compound (Ro 48-5033) | Less than bosentan[6] | ~3 times higher than bosentan[6] |

Experimental Protocols

The initial characterization of this compound's pharmacology relied on established in vitro assays, primarily radioligand binding assays.

Endothelin Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay used to determine the Ki values of bosentan and its metabolites for ETA and ETB receptors, based on the methodology described by Clozel et al. (1994).[6]

Objective: To determine the binding affinity (Ki) of test compounds (bosentan and this compound) for human ETA and ETB receptors.

Materials:

-

Radioligand: [125I]-ET-1

-

Receptor Source:

-

ETA: Human smooth muscle cells

-

ETB: Human placenta

-

-

Test Compounds: Bosentan, this compound (Ro 48-5033)

-

Assay Buffer: Tris-HCl buffer containing appropriate salts and protease inhibitors.

-

Instrumentation: Gamma counter

Procedure:

-

Membrane Preparation: Homogenize human smooth muscle cells and placenta tissue separately in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellets and resuspend in assay buffer. Determine the protein concentration of the membrane preparations.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [125I]-ET-1 (at a concentration close to its Kd), and varying concentrations of the test compound or vehicle.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of [125I]-ET-1 against the concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

As a competitive antagonist of endothelin receptors, this compound blocks the downstream signaling cascades initiated by endothelin-1 (B181129) (ET-1). By binding to ETA and ETB receptors on vascular smooth muscle and endothelial cells, it prevents the potent vasoconstriction and proliferative effects of ET-1.

Conclusion

The discovery and initial characterization of this compound (Ro 48-5033) have been pivotal in understanding the complete pharmacological profile of bosentan. As the primary active metabolite, its contribution to the overall therapeutic effect is significant, stemming from its dual endothelin receptor antagonism and favorable plasma protein binding characteristics. The experimental methodologies outlined in this guide provide a foundational understanding of the processes involved in identifying and characterizing active drug metabolites. For researchers in drug development, the case of this compound underscores the importance of thorough metabolic profiling to fully elucidate the in vivo activity of a parent compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Absorption, excretion, and metabolism of the endothelin receptor antagonist bosentan in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pah.cz [pah.cz]

- 5. wordpress.p677405.webspaceconfig.de [wordpress.p677405.webspaceconfig.de]

- 6. Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of o-Deshydroxyethyl Bosentan (Ro 48-5033)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of o-Deshydroxyethyl bosentan (B193191), the primary active metabolite of the dual endothelin receptor antagonist, bosentan. This document details the mechanism of action, receptor binding affinity, metabolic pathway, and pharmacokinetic properties of this significant metabolite. Experimental protocols for its quantification and visualization of key pathways are also included to support further research and development in this area.

Introduction

Bosentan is a dual endothelin (ET) receptor antagonist indicated for the treatment of pulmonary arterial hypertension (PAH). It exerts its therapeutic effect by blocking the binding of endothelin-1 (B181129) (ET-1) to both ETA and ETB receptors, thereby preventing vasoconstriction and cellular proliferation. Following administration, bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C9 and CYP3A4. One of its main metabolites, o-Deshydroxyethyl bosentan, also known by its research code Ro 48-5033, is pharmacologically active and contributes to the overall therapeutic effect of the parent drug. Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of bosentan's mechanism of action and for the development of future endothelin receptor antagonists.

Mechanism of Action

Like its parent compound, this compound acts as a competitive antagonist at both ETA and ETB endothelin receptors. By occupying these receptors, it prevents the binding of the potent vasoconstrictor and mitogen, endothelin-1. This antagonism leads to vasodilation and an inhibition of smooth muscle cell proliferation, contributing to the reduction in pulmonary vascular resistance observed with bosentan treatment.

Pharmacological Data

The pharmacological activity of this compound (Ro 48-5033) has been characterized through in vitro studies. While its in vitro activity is reported to be approximately two-fold less potent than bosentan, it still exhibits significant affinity for endothelin receptors.[1]

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for endothelin receptors is summarized in the table below.

| Compound | Receptor | K i (nM) |

| This compound (Ro 48-5033) | ET A | 6.5[2] |

| ET B | 340[2] | |

| Bosentan (for comparison) | ET A | 4.1–43[3] |

| ET B | 38–730[3] |

Table 1: In vitro receptor binding affinities of this compound and bosentan.

Metabolism and Pharmacokinetics

Metabolic Pathway

This compound is formed from the hydroxylation of the t-butyl group of bosentan. This metabolic reaction is primarily catalyzed by the cytochrome P450 isoenzymes CYP2C9 and CYP3A4 in the liver.[4][5]

Pharmacokinetic Profile

The pharmacokinetic parameters of this compound have been studied in various clinical settings. It is understood that this active metabolite contributes between 10% and 25% of the total pharmacological effect of bosentan.[4]

| Parameter | Value | Species | Notes |

| Contribution to total activity | 10-25% | Human | [4] |

| Plasma Concentration | Lower than bosentan | Human | [1] |

| In vitro potency vs. bosentan | ~2-fold less potent | - | [1] |

Table 2: Summary of pharmacokinetic and pharmacodynamic properties of this compound.

Experimental Protocols

Quantification of this compound in Human Plasma using LC-MS/MS

This section outlines a typical experimental workflow for the sensitive and specific quantification of this compound (Ro 48-5033) in human plasma.

Methodology:

-

Sample Collection and Storage: Collect whole blood samples in EDTA-containing tubes. Centrifuge to separate plasma and store at -20°C or lower until analysis.[6]

-

Sample Preparation:

-

Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent such as acetonitrile. Vortex mix and centrifuge to pellet the precipitated proteins.[7]

-

Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step can be further purified using a solid-phase extraction cartridge to remove interfering substances and concentrate the analyte.[7]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the extracted sample onto a reverse-phase liquid chromatography column (e.g., C18). Use an isocratic or gradient mobile phase to achieve chromatographic separation of this compound from other components.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection. Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of this compound in a biological matrix.

-

Determine the concentration of the analyte in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

The lower limit of quantification (LLOQ) for this method is typically in the low ng/mL range (e.g., 2.00 ng/mL).[6]

-

Signaling Pathway

This compound, as a dual antagonist of ETA and ETB receptors, modulates the signaling pathways activated by endothelin-1.

References

An In-depth Technical Guide on the Interaction of o-Deshydroxyethyl Bosentan and its Parent Compound with Endothelin Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bosentan (B193191) is a dual endothelin receptor antagonist (ERA) that competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to both the ETA and ETB receptors. It is utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] Upon administration, bosentan is metabolized by the hepatic cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, into several metabolites.[2][3] Among these, o-deshydroxyethyl bosentan is a known metabolite. However, the most pharmacologically significant metabolite is Ro 48-5033 (hydroxy bosentan), which is known to contribute to the overall therapeutic effect of bosentan, accounting for up to 20% of its activity.[3][4]

This technical guide provides a comprehensive overview of the interaction of bosentan and its active metabolite with endothelin receptors, with a contextual mention of this compound. Due to the limited availability of specific pharmacological data for this compound in publicly accessible literature, this guide will focus on the well-characterized parent compound, bosentan, and its primary active metabolite, Ro 48-5033, to provide a robust framework for understanding the pharmacological profile of this class of molecules.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the interaction of bosentan and its active metabolite, Ro 48-5033, with endothelin receptors. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | Receptor | Assay Type | Value | Units | Reference |

| Bosentan | ETA | Radioligand Binding (human pulmonary artery) | 12.5 | nM (Kd) | [5] |

| ETB | Radioligand Binding (human pulmonary artery) | 1.1 | µM (Kd) | [5] | |

| ETA | Functional Assay (rat aorta) | 0.2 | µM (IC50) | [6] | |

| ETB | Functional Assay (rat trachea) | 19 | µM (IC50) | [6] | |

| ETA | Functional Assay (human pulmonary artery) | 6.28 | pKB | [7] | |

| ETB | Functional Assay (rat trachea) | 5.76 | pKB | [8] | |

| Ro 48-5033 (Hydroxy bosentan) | ETA / ETB | General Activity | ~2-fold less potent than bosentan | - | [4] |

| ETA / ETB | General Activity | Contributes up to 20% of bosentan's effect | - | [3] | |

| This compound | ETA / ETB | Radioligand Binding / Functional Assay | Data not readily available | - | - |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of pharmacological findings. Below are representative protocols for key experiments used to characterize the interaction of compounds like this compound with endothelin receptors.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

a. Materials:

-

Cell membranes prepared from cells recombinantly expressing human ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled ET-1 (e.g., 1 µM).

-

96-well microplates and glass fiber filters (e.g., GF/C).

-

Scintillation counter.

b. Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. Determine protein concentration using a standard method (e.g., BCA assay).[9]

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of diluted cell membranes (typically 5-20 µg of protein).

-

50 µL of the test compound at various concentrations (e.g., 10-fold dilutions from 1 pM to 100 µM). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of unlabeled ET-1.

-

50 µL of [125I]-ET-1 at a concentration near its Kd.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[9]

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

In Vitro Functional Assays for Determination of Antagonist Potency (IC50)

Functional assays measure the ability of a compound to inhibit the downstream signaling of a receptor upon agonist stimulation.

a. Calcium Mobilization Assay: ETA and ETB receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i).[10]

i. Materials:

-

Cells stably expressing the target endothelin receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 6 mM glucose, pH 7.4).[11]

-

Agonist: ET-1.

-

Test compound (e.g., this compound).

-

A fluorescence plate reader with automated liquid handling (e.g., FLIPR).

ii. Protocol:

-

Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Compound Incubation: Wash the cells to remove excess dye and add the test compound at various concentrations. Incubate for a predetermined period.

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.

-

Agonist Stimulation: Add a pre-determined concentration of ET-1 (typically the EC80) to all wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in [Ca2+]i. Determine the inhibitory effect of the test compound at each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

b. IP-One Accumulation Assay: This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.

i. Materials:

-

Cells expressing the target endothelin receptor.

-

IP-One HTRF® assay kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and lysis buffer).

-

Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.[12]

-

Agonist: ET-1.

-

Test compound.

-

HTRF-compatible plate reader.

ii. Protocol:

-

Cell Stimulation: In a suitable microplate, incubate the cells with the test compound at various concentrations in the stimulation buffer.

-

Add the ET-1 agonist and incubate for a specified time (e.g., 30-60 minutes) at 37°C.[13]

-

Cell Lysis and Detection: Add the IP1-d2 conjugate and the Eu-cryptate labeled anti-IP1 antibody in lysis buffer to each well.

-

Incubation: Incubate at room temperature for at least 60 minutes to allow the immunoassay to reach equilibrium.[13]

-

Signal Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. The signal is inversely proportional to the amount of IP1 produced. Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the test compound concentration to determine the IC50.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

Caption: Endothelin Receptor Signaling Pathway.

Caption: Experimental Workflow for Antagonist Evaluation.

Caption: Competitive Antagonism at the Receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Characterization of endothelin receptors in the human pulmonary vasculature using bosentan, SB209670, and 97-139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of the mixed ET(A)/ET(B)-receptor antagonist bosentan on endothelin-induced bronchoconstriction, vasoconstriction and prostacyclin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distortion of KB estimates of endothelin‐1 ETA and ETB receptor antagonists in pulmonary arteries: Possible role of an endothelin‐1 clearance mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. bmglabtech.com [bmglabtech.com]

o-Deshydroxyethyl Bosentan: A Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Deshydroxyethyl bosentan (B193191), also known as Ro 48-5033, is the principal and pharmacologically active metabolite of bosentan, a dual endothelin receptor antagonist. This technical guide provides an in-depth overview of the therapeutic potential of o-Deshydroxyethyl bosentan, focusing on its pharmacology, mechanism of action, and the experimental methodologies used for its characterization. While bosentan is an established therapy for pulmonary arterial hypertension (PAH), a significant portion of its clinical efficacy, estimated to be between 10% and 20%, is attributed to this active metabolite.[1][2][3][4][5] This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in drug development and cardiovascular pharmacology.

Introduction

Bosentan is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors, which mediate the vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1).[2][4] Elevated levels of ET-1 are implicated in the pathogenesis of PAH. Bosentan is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C9, leading to the formation of three main metabolites.[2][4] Among these, this compound (Ro 48-5033) is the only one that retains significant pharmacological activity.[1][3][5]

Pharmacology and Mechanism of Action

This compound, like its parent compound, functions as a competitive antagonist at both ETA and ETB receptors. By blocking these receptors, it inhibits the downstream signaling cascades initiated by ET-1, leading to vasodilation and a reduction in pulmonary vascular resistance.

dot

Figure 1: Antagonistic action of this compound on the ET-1 signaling pathway.

Quantitative Pharmacological Data

While specific Ki or IC50 values for this compound are not widely published, its in vitro activity has been reported to be approximately two-fold less potent than the parent compound, bosentan.[1] It is also noteworthy that this compound has a lower plasma protein binding, with a free fraction three times higher than that of bosentan, which may enhance its biological activity in vivo.[1]

| Parameter | This compound (Ro 48-5033) | Bosentan | Reference |

| In Vitro Potency | Approx. 2-fold less potent than bosentan | - | [1] |

| Contribution to Activity | 10-20% of total drug activity | 80-90% of total drug activity | [1][5] |

| Plasma Protein Binding | Lower than bosentan | >98% | [1] |

| Free Fraction | 3 times higher than bosentan | - | [1] |

Metabolism and Pharmacokinetics

This compound is formed through the hydroxylation of the t-butyl group of bosentan. This metabolic process is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C9.[2][4] The resulting metabolite is then further metabolized and eliminated primarily through biliary excretion.

dot

Figure 2: Metabolic pathway of bosentan to this compound.

Pharmacokinetic studies have shown that upon multiple dosing of bosentan, the Cmax and AUC of this compound decrease by approximately 40%, similar to the parent drug, due to enzyme induction.[1]

Experimental Protocols

Endothelin Receptor Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to ETA and ETB receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for ETA and ETB receptors.

Materials:

-

Membrane preparations from cells expressing human recombinant ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Test compound: this compound (Ro 48-5033).

-

Non-specific binding control: Unlabeled ET-1 (1 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.2% BSA.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, combine:

-

50 µL of assay buffer

-

50 µL of varying concentrations of this compound (or vehicle for total binding).

-

50 µL of [125I]-ET-1 (final concentration ~0.1 nM).

-

50 µL of membrane preparation (20-40 µg of protein).

-

For non-specific binding, add 50 µL of unlabeled ET-1.

-

-

Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Washing: Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Figure 3: General workflow for a competitive endothelin receptor binding assay.

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general method for the quantitative analysis of this compound in biological matrices.

Objective: To determine the concentration of this compound in plasma samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Analytical column (e.g., C18 reverse-phase).

-

Plasma samples.

-

This compound standard.

-

Internal standard (IS) (e.g., a stable isotope-labeled analog).

-

Formic acid.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

-

Vortex for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject an aliquot of the prepared sample onto the C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Therapeutic Implications and Future Directions

The contribution of this compound to the overall therapeutic effect of bosentan highlights the importance of considering active metabolites in drug development and clinical pharmacology. While its potency is slightly lower than the parent drug, its higher free fraction in plasma suggests it plays a meaningful role in the clinical setting.

Future research should focus on:

-

Precise Quantification of Receptor Affinity: Determining the exact Ki values of this compound for ETA and ETB receptors to provide a more definitive pharmacological profile.

-

In Vivo Studies: Conducting preclinical and clinical studies with isolated this compound to delineate its specific therapeutic effects and safety profile, independent of bosentan.

-

Pharmacogenomics: Investigating the influence of genetic polymorphisms in CYP3A4 and CYP2C9 on the formation of this compound and the resulting clinical response to bosentan therapy.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the therapeutic efficacy of bosentan. Its role as a dual endothelin receptor antagonist underscores the complexity of bosentan's mechanism of action. This technical guide provides a foundational understanding of its properties and the experimental approaches for its study, aiming to facilitate further research into its therapeutic potential and the broader field of endothelin receptor antagonism.

References

Methodological & Application

Application Notes and Protocols for o-Deshydroxyethyl Bosentan Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Deshydroxyethyl bosentan (B193191) is a metabolite of bosentan, a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. Accurate quantification of bosentan and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development and therapeutic drug monitoring. This document provides detailed information on analytical standards for o-deshydroxyethyl bosentan and a comprehensive protocol for its quantification in biological matrices.

Analytical Standards and Reference Materials

High-quality, well-characterized analytical standards are essential for the accurate quantification of this compound. Several commercial suppliers provide this metabolite as a reference material.

Table 1: Commercially Available this compound Analytical Standards

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| LGC Standards | This compound | 174227-14-6 | C₂₅H₂₅N₅O₅S | 507.56 | Accompanied by a Certificate of Analysis (CoA).[1] |

| SynThink Chemicals | This compound | 174227-14-6 | C₂₅H₂₅N₅O₅S | 507.56 | Provided with a comprehensive CoA including ¹H-NMR, Mass, HPLC, IR, and TGA data. |

| Simson Pharma | This compound | 174227-14-6 | C₂₅H₂₅N₅O₅S | 507.56 | Certificate of Analysis is provided with the product. |

| TargetMol | This compound | 174227-14-6 | C₂₅H₂₅N₅O₅S | 507.56 | Stated to be a metabolite of bosentan.[2] |

It is imperative for researchers to obtain a Certificate of Analysis for the specific lot of the analytical standard being used. This document provides critical data on the purity, identity, and concentration of the reference material, ensuring the reliability of analytical results.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the simultaneous quantification of bosentan and its metabolites in biological fluids.

Materials and Reagents

-

This compound analytical standard

-

Bosentan and other relevant metabolites (e.g., hydroxybosentan) analytical standards

-

Internal Standard (IS), e.g., deuterated bosentan or a structurally similar compound

-

Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) detector.

-

Analytical column: A C18 reversed-phase column is typically suitable.

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., methanol or DMSO) to achieve a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). These solutions will be used to spike the plasma for the calibration curve.

-

Calibration Standards and Quality Control Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards at various concentration levels and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Solid Phase Extraction - SPE)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard solution.

-

Precondition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

HPLC Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

-

Injection Volume: Typically 5-20 µL.

-

Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized on the specific instrument.

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression for the calibration curve.

-

Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Table 2: Representative Quantitative Data from Bioanalytical Methods for Bosentan and its Metabolites

| Parameter | Bosentan | Hydroxybosentan (Active Metabolite) | Reference |